Samin

Beschreibung

Samin is a traditional clarified butterfat widely used in culinary practices, particularly in regions such as Sudan. It is produced from the milk of sheep, cows, or goats, with its preparation involving the simmering of butter to remove water and milk solids, resulting in a stable cooking oil with a distinct aroma and flavor . Key physicochemical properties of this compound include a moisture content of 0.03–0.34%, acid value of 0.56–1.94 mg KOH/g, peroxide value of 2.60–9.93 mEq/kg, and saponification value of 165.50–172.23 mg KOH/g. Its density, viscosity, and melting point range from 0.913–0.925 g/cm³, 0.335×10⁻³–0.519×10⁻³ Pa·s, and 37–38°C, respectively . Sensory evaluations highlight its creamy texture and nutty flavor, though variations exist between laboratory-produced and market samples .

Eigenschaften

CAS-Nummer |

166239-82-3 |

|---|---|

Molekularformel |

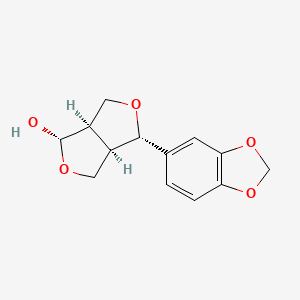

C13H14O5 |

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-ol |

InChI |

InChI=1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1 |

InChI-Schlüssel |

DRUQKRWRXOUEGS-NGERZBJRSA-N |

Isomerische SMILES |

C1[C@H]2[C@H](CO[C@@H]2O)[C@H](O1)C3=CC4=C(C=C3)OCO4 |

Kanonische SMILES |

C1C2C(COC2O)C(O1)C3=CC4=C(C=C3)OCO4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Samin typically involves several steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:

Initial Reaction: The precursor undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.

Intermediate Transformation: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to form the desired product.

Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress.

Analyse Chemischer Reaktionen

Types of Reactions

Samin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of different reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Reaction Conditions: These reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Samin has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in metabolic pathways.

Medicine: this compound has been investigated for its potential therapeutic properties, including its anti-inflammatory and antioxidant activities.

Industry: this compound is used in the production of certain industrial products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Samin involves its interaction with specific molecular targets and pathways. It is known to:

Inhibit Enzymes: this compound can inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.

Modulate Signaling Pathways: this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses.

Antioxidant Activity: this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Moisture Content : this compound and ghee exhibit lower moisture (<0.5%) compared to butter (15–17%), enhancing their shelf stability .

- Thermal Behavior : this compound’s melting point (37–38°C) exceeds that of ghee (32–35°C), making it suitable for high-temperature cooking but less spreadable at room temperature .

- Saponification Value : Lower saponification values in this compound (165–172 mg KOH/g) compared to ghee (190–210 mg KOH/g) indicate shorter-chain fatty acids, influencing lathering properties in soap production .

Sensory and Functional Comparison

- Flavor : this compound and ghee both possess a nutty, caramelized aroma due to milk solids’ Maillard reaction during clarification. However, market this compound samples showed significant flavor variation (p ≤ 0.05) compared to lab-produced batches, likely due to inconsistent thermal processing .

- Texture : this compound’s viscosity (0.335×10⁻³–0.519×10⁻³ Pa·s) is comparable to ghee but lower than butter, contributing to its smooth mouthfeel .

- Culinary Applications : Unlike vegetable oils, this compound and ghee are preferred for frying due to their high smoke points (~250°C), whereas coconut oil is favored in baking for its sweetness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.